2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol
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Overview
Description
2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol is an organic compound with a complex structure that includes bromine, chlorine, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as its role as an enzyme inhibitor or a receptor agonist .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenol: A simpler analog with similar halogenation but lacking the imino and dimethoxyphenyl groups.
2-bromo-4-methylphenol: Another analog with a methyl group instead of the imino and dimethoxyphenyl groups.
Uniqueness
2-bromo-4-chloro-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol is unique due to its combination of halogenation and the presence of an imino group conjugated with a dimethoxyphenyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H13BrClNO3 |
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Molecular Weight |
370.62 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(3,4-dimethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(17)6-12(16)15(9)19/h3-8,19H,1-2H3 |
InChI Key |
FIOSYFRAZRTJLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Br)O)OC |
Origin of Product |
United States |
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